molecular formula C13H20N4O4 B1442480 tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1049677-66-8

tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B1442480
CAS No.: 1049677-66-8
M. Wt: 296.32 g/mol
InChI Key: HWHKPGOWYLWYKA-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Dihydropyrrolo Framework : The initial step often involves the cyclization of appropriate precursors to form the dihydropyrrolo structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the ethoxycarbonyl and amino groups, which are crucial for the biological activity of the compound.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance:

  • A series of pyrazole derivatives were evaluated for their inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds demonstrated selective COX-2 inhibition with IC50 values ranging from 0.0340.034 to 0.052μM0.052\,\mu M .
  • In vivo studies using carrageenan-induced paw edema models showed significant edema inhibition percentages (up to 96%96\%) for certain pyrazole derivatives compared to standard drugs like celecoxib .

Antioxidant Activity

The antioxidant potential of related compounds has also been studied:

  • Compounds were assessed for their ability to scavenge free radicals, with some exhibiting significant protective effects against oxidative stress in cellular models .

Cytotoxicity and Antitumor Activity

Preliminary studies indicate that certain derivatives may possess cytotoxic effects on cancer cell lines:

  • In vitro assays have shown that some pyrazole derivatives can induce apoptosis in cancer cells, suggesting potential as anticancer agents .

Case Studies

A few notable case studies illustrate the biological activity of related compounds:

  • Case Study on COX Inhibition :
    • A study evaluated a series of substituted pyrazoles for their COX inhibitory activity. The most potent compound displayed an IC50 value of 0.01μM0.01\,\mu M against COX-2, indicating strong anti-inflammatory potential .
  • Case Study on Cytotoxicity :
    • Research involving the evaluation of various pyrazole derivatives against human cancer cell lines revealed that several compounds exhibited IC50 values below 10μM10\,\mu M, indicating significant cytotoxicity .

Data Summary

The following table summarizes key biological activities and findings related to this compound and its analogs.

Activity Type IC50 Value (µM) Reference
COX-2 Inhibition0.01 - 0.052
Edema InhibitionUp to 96%
Cytotoxicity (Cancer Cells)<10

Properties

IUPAC Name

tert-butyl 3-(ethoxycarbonylamino)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-5-20-11(18)14-10-8-6-17(7-9(8)15-16-10)12(19)21-13(2,3)4/h5-7H2,1-4H3,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHKPGOWYLWYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NNC2=C1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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